

Application Note & Protocol: Quantifying IL-1 β Inhibition by MCC950 using ELISA

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Compound of Interest

Compound Name: MCC950

Cat. No.: B1663521

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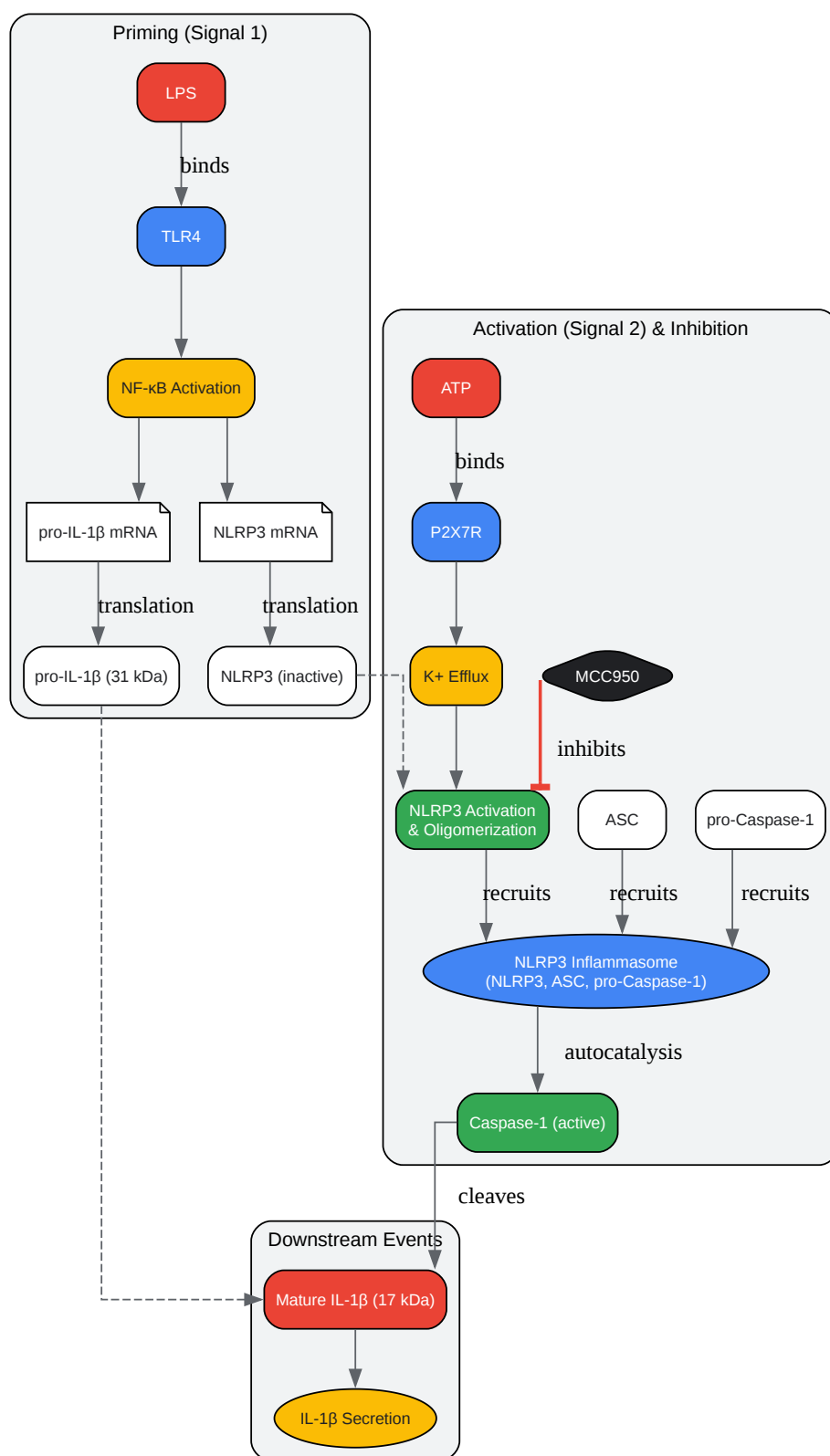
Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1 β (IL-1 β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1][2][3] **MCC950** is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic strategy for NLRP3-driven diseases.[1][4][5] This document provides a detailed protocol for measuring the inhibitory effect of **MCC950** on IL-1 β production in a cell-based assay using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

The activation of the NLRP3 inflammasome is a two-step process.[1][2] A priming signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription of NLRP3 and pro-IL-1 β . [6][7] A second signal, such as extracellular ATP, triggers the assembly of the inflammasome, leading to caspase-1 activation.[6][8] Activated caspase-1 then cleaves pro-IL-1 β into its mature, 17 kDa form, which is subsequently secreted from the cell.[9][10][11] **MCC950** specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream events.[1][2]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition by MCC950



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Caption: NLRP3 inflammasome activation pathway and **MCC950** inhibition.

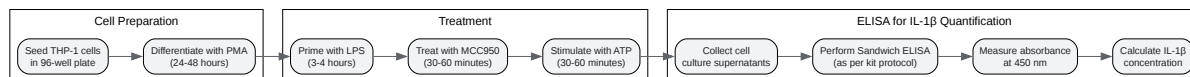
Experimental Protocol

This protocol describes the use of lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to stimulate IL-1 β production in THP-1 monocytes and its inhibition by **MCC950**.

Materials and Reagents

- THP-1 monocytic cell line
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine triphosphate (ATP)
- **MCC950**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Human IL-1 β ELISA Kit (containing capture antibody, detection antibody, standards, streptavidin-HRP, TMB substrate, and stop solution)
- 96-well cell culture plates
- 96-well ELISA plates
- Microplate reader

Experimental Workflow



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